molecular formula C30H20O2 B080035 9,10-bis(2-phenylethynyl)anthracene-9,10-diol CAS No. 14825-85-5

9,10-bis(2-phenylethynyl)anthracene-9,10-diol

Cat. No.: B080035
CAS No.: 14825-85-5
M. Wt: 412.5 g/mol
InChI Key: QLNUHXMKEJWHAP-UHFFFAOYSA-N
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Description

9,10-bis(2-phenylethynyl)anthracene-9,10-diol: is a complex organic compound with the molecular formula C30H20O2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two phenylethynyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and photochemistry .

Properties

CAS No.

14825-85-5

Molecular Formula

C30H20O2

Molecular Weight

412.5 g/mol

IUPAC Name

9,10-bis(2-phenylethynyl)anthracene-9,10-diol

InChI

InChI=1S/C30H20O2/c31-29(21-19-23-11-3-1-4-12-23)25-15-7-9-17-27(25)30(32,28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18,31-32H

InChI Key

QLNUHXMKEJWHAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O

Other CAS No.

14825-85-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound back to its dihydro form.

    Substitution: The phenylethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of functional groups.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with light and subsequent energy transfer processes. The phenylethynyl groups enhance the compound’s ability to absorb and emit light, making it an effective component in photophysical applications. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness:

    Photophysical Properties: 9,10-bis(2-phenylethynyl)anthracene-9,10-diol exhibits unique photophysical properties due to the presence of phenylethynyl groups, which enhance its fluorescence and energy transfer capabilities.

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